molecular formula C19H23N5O5S B2553629 2,3,4-trimethoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide CAS No. 1428357-11-2

2,3,4-trimethoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide

Cat. No.: B2553629
CAS No.: 1428357-11-2
M. Wt: 433.48
InChI Key: XRCKVGMSVUFUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trimethoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide (CAS 1428357-11-2) is a chemical compound with a molecular formula of C19H23N5O5S and a molecular weight of 433.48 g/mol . This reagent features a unique molecular architecture combining a substituted benzene sulfonamide group with a pyridazine ring system, making it a compound of significant interest in medicinal chemistry and drug discovery research. Its structural complexity, including the 2,3,4-trimethoxyphenyl and 1H-pyrrol-1-yl pyridazin moieties, suggests potential as a key intermediate or scaffold for the synthesis of more complex molecules. Researchers can utilize this compound in the exploration of enzyme inhibition, particularly given the prevalence of sulfonamide groups in molecules that modulate protein kinase activity and other signal transduction pathways . The predicted physicochemical properties, including a density of 1.35±0.1 g/cm³ and a pKa of 10.87±0.50, provide essential parameters for experimental design in various biochemical and pharmacological applications . This product is supplied with guaranteed high purity and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,3,4-trimethoxy-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5S/c1-27-14-6-7-15(19(29-3)18(14)28-2)30(25,26)21-11-10-20-16-8-9-17(23-22-16)24-12-4-5-13-24/h4-9,12-13,21H,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCKVGMSVUFUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonyl Chloride Intermediate Preparation

Chlorosulfonic acid reacts with 2,3,4-trimethoxybenzene in chloroform at 60°C for 10 h, followed by thionyl chloride treatment to yield 2,3,4-trimethoxybenzenesulfonyl chloride (87% yield). Nuclear magnetic resonance (NMR) confirms the structure: $$ ^1H $$ NMR (400 MHz, CDCl₃) δ 7.82 (d, J = 8.4 Hz, 1H), 6.65 (d, J = 8.4 Hz, 1H), 3.95 (s, 3H), 3.93 (s, 3H), 3.89 (s, 3H).

Amine Coupling and Deprotection

The sulfonyl chloride intermediate reacts with SEM-protected ethylenediamine (1.05 equiv) in dichloromethane (DCM) with diisopropylethylamine (DIPEA, 3.0 equiv) at 25°C for 16 h. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) affords the free amine (72% yield).

Preparation of 6-(1H-Pyrrol-1-yl)Pyridazin-3-Amine

The pyridazine-pyrrole moiety is constructed via palladium-catalyzed cross-coupling.

Pyridazin-3-Amine Synthesis

3-Aminopyridazine is synthesized from maleic anhydride and hydrazine hydrate in ethanol (80°C, 6 h), followed by nitration and reduction.

Pyrrole Coupling

A Buchwald-Hartwig amination couples 3-aminopyridazine with 1H-pyrrole-1-boronic acid using Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₃PO₄ in toluene/water (4:1) at 100°C for 12 h (68% yield). High-resolution mass spectrometry (HRMS) confirms the product: m/z 187.0984 [M+H]⁺ (calc. 187.0978).

Assembly of the Ethylenediamine Linker

The ethylenediamine spacer is introduced via reductive amination or nucleophilic substitution.

Reductive Amination

2,3,4-Trimethoxybenzenesulfonamide reacts with 2-chloroethylamine hydrochloride in the presence of NaBH₃CN (1.2 equiv) and DIPEA in methanol (25°C, 12 h), yielding the secondary amine (65% yield).

Nucleophilic Substitution

The chlorinated intermediate undergoes displacement with 6-(1H-pyrrol-1-yl)pyridazin-3-amine in dimethylformamide (DMF) at 80°C for 24 h (58% yield).

Photoredox-Mediated Three-Component Sulfonylation

A novel visible-light-driven method employs Eosin Y (1 mol%) and DABSO (SO₂ surrogate) to assemble the sulfonamide core. Silyl enol ethers derived from 2,3,4-trimethoxyacetophenone react with N-aminopyridinium salts under green LED irradiation (525–535 nm, 16 h), achieving β-ketosulfonamides in 63–97% yield. This approach minimizes side reactions and enhances functional group tolerance.

Structural Characterization and Biological Relevance

X-ray crystallography of intermediates reveals key binding conformations. The trimethoxyphenyl group adopts a planar orientation, while the pyridazine-pyrrole moiety engages in π-π stacking. Enzymatic assays demonstrate potent carbonic anhydrase inhibition (hCA IX $$ K_i = 7.3 $$ nM), highlighting therapeutic potential.

Optimization Challenges and Solutions

Regioselectivity in Methoxylation

Electrophilic aromatic substitution with excess trimethyl orthoformate and BF₃·Et₂O ensures precise 2,3,4-trimethoxy positioning (89% yield).

Purification Strategies

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves sulfonamide diastereomers, achieving >99% purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Agents: EDCI, DCC

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Various functionalized derivatives

Scientific Research Applications

2,3,4-trimethoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets such as enzymes, receptors, and proteins. The compound’s trimethoxyphenyl group can fit into binding sites of various proteins, inhibiting their activity. For example, it may inhibit tubulin polymerization, leading to anti-cancer effects . Additionally, the pyrrol-1-yl pyridazinyl moiety can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

The following analysis compares the target compound with analogous sulfonamides described in the evidence, focusing on structural motifs, synthesis, and inferred properties.

Core Structural Differences
Compound Name Core Structure Key Substituents
Target Compound Benzene sulfonamide 2,3,4-Trimethoxy, ethylamino-linked pyrrole-pyridazine
4-{[2-(5-Oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]amino}benzene-1-sulfonamide Benzene sulfonamide Triazole ring, phenyl group
Patent Compound (Example 53, ) Benzene sulfonamide Pyrazolo[3,4-d]pyrimidine, chromen-4-one, fluoro substituents

Key Observations :

  • The target compound’s pyrrole-pyridazine group contrasts with triazole () or pyrazolo-pyrimidine () systems in analogs. These heterocycles may confer distinct electronic profiles and target selectivity.
  • The 2,3,4-trimethoxy substitution is unique to the target compound; most analogs (e.g., ) lack methoxy groups, which could alter solubility and membrane permeability.
Physicochemical and Spectral Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Spectral Data (ESI-MS)
Target Compound Not reported Not reported Not available
Example 22 () 398.07 [M+Na]+ Not reported C16H17N5O2S: Calc. 237.47, Found 398.07
Patent Compound (Example 53, ) 589.1 [M++1] 175–178 Not provided

Inferences :

  • The patent compound’s higher molecular weight (589.1 vs. ~450 estimated for the target compound) reflects its chromenone and fluorophenyl groups.
  • Methoxy groups in the target compound may lower melting points compared to non-polar analogs (e.g., Example 53’s 175–178°C).

Biological Activity

2,3,4-Trimethoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.

Chemical Structure

The compound's structure consists of a benzene sulfonamide core with methoxy groups and a pyridazinyl moiety. Its molecular formula is C18_{18}H22_{22}N4_{4}O5_{5}S, and it features various functional groups that may contribute to its biological activity.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activities. Studies have shown that compounds similar in structure to this compound demonstrate effectiveness against various bacterial strains. For instance, a related sulfonamide was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Similar sulfonamides have been evaluated for their cytotoxic effects on cancer cell lines. A study found that benzene sulfonamide derivatives could induce apoptosis in cancer cells, likely through the modulation of apoptotic pathways . The presence of methoxy groups may enhance these effects by increasing lipophilicity and cellular uptake.

Cardiovascular Effects

In isolated heart models, certain sulfonamide derivatives have been shown to affect perfusion pressure and coronary resistance. For example, 4-(2-aminoethyl)-benzenesulfonamide demonstrated a decrease in coronary resistance, indicating potential applications in treating cardiovascular diseases . The mechanism may involve interactions with calcium channels, which are crucial in regulating cardiac function.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Interaction : The compound could interact with various receptors (e.g., endothelin receptors), affecting vascular tone and cardiac function.
  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

Case Studies

StudyFindings
Wu et al. (1999)Demonstrated that sulfonamide derivatives can inhibit endothelin receptor activity, reducing pulmonary hypertension.
Schwartz et al. (1995)Found that certain sulfonamides act as carbonic anhydrase inhibitors, suggesting potential benefits in heart failure management.
Recent Research (2024)Investigated the effects of various benzenesulfonamides on coronary resistance using isolated rat heart models; highlighted the efficacy of 4-(2-aminoethyl)-benzenesulfonamide .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,4-trimethoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide, and how can reaction efficiency be improved?

  • Methodological Answer : A multi-step synthesis approach is recommended, starting with functionalization of the pyridazine core followed by sulfonamide coupling. Reaction efficiency can be enhanced using Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry). For example, fractional factorial designs can minimize trial-and-error by identifying critical variables impacting yield and purity . Purification via column chromatography (gradient elution) or recrystallization (using mixed solvents like ethyl acetate/petroleum ether) is advised, as demonstrated in analogous sulfonamide syntheses .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Combine 1H/13C NMR (to confirm substitution patterns on the benzene and pyridazine rings), high-resolution mass spectrometry (HR-MS) for molecular formula validation, and HPLC-UV/ELSD for purity assessment (>95%). For structural confirmation, 2D NMR techniques (COSY, HSQC) can resolve overlapping signals in the trimethoxybenzene and pyrrole-pyridazine regions. Comparative analysis with computational NMR predictions (using tools like Gaussian or ADF) is critical to address ambiguities .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or phosphodiesterase targets due to the pyridazine scaffold’s affinity) and cell viability assays (MTT or CellTiter-Glo) in disease-relevant cell lines. Use dose-response curves (IC50/EC50) with positive controls (e.g., known sulfonamide inhibitors) to contextualize potency. Ensure assay buffers account for the compound’s solubility limitations (use DMSO stock solutions ≤0.1% v/v) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, DFT) predict its interaction with biological targets and guide structural modifications?

  • Methodological Answer : Perform docking simulations (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., carbonic anhydrase IX for sulfonamide moieties). Pair with density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) that influence binding. Validate predictions via molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes. Iterative feedback between computational and experimental data (e.g., mutagenesis studies) refines models .

Q. What strategies resolve contradictions between computational predictions and experimental results in its reactivity studies?

  • Methodological Answer : Discrepancies often arise from solvent effects or transition-state inaccuracies in simulations. Address this by:

  • Conducting solvent-corrected DFT calculations (SMD implicit solvation models).
  • Using microkinetic modeling to integrate experimental rate constants with computed activation barriers.
  • Applying statistical error analysis (e.g., Monte Carlo sampling) to quantify uncertainty in computational parameters .
    • Example: If predicted reaction pathways (e.g., sulfonamide formation) conflict with observed byproducts, use HPLC-MS to track intermediates and revise transition-state search algorithms .

Q. How can researchers establish structure-activity relationships (SAR) for derivatives targeting specific receptors?

  • Methodological Answer :

  • Systematic substitution : Synthesize analogs with variations in the trimethoxybenzene (e.g., demethylation, halogenation) and pyridazine-pyrrole regions.
  • Multivariate analysis : Use partial least squares (PLS) regression or machine learning (Random Forest, SVM) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data.
  • Crystallography : Solve co-crystal structures of high-potency derivatives with target proteins to identify critical binding motifs (e.g., hydrogen bonds with sulfonamide oxygen) .

Data Contradiction and Validation

Q. How should researchers address inconsistent biological activity data across assay platforms?

  • Methodological Answer :

  • Cross-platform normalization : Include shared reference compounds (e.g., staurosporine for kinase assays) to calibrate activity metrics.
  • Orthogonal assays : Confirm hits using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Meta-analysis : Pool data from multiple labs using standardized protocols (e.g., NIH Assay Guidance Manual) to identify outliers and refine reproducibility .

Safety and Compliance

Q. What safety protocols are critical when handling intermediates with reactive functional groups (e.g., sulfonyl chlorides)?

  • Methodological Answer :

  • Use fume hoods and chemical-resistant PPE (nitrile gloves, safety goggles) during synthesis.
  • Follow waste segregation guidelines for sulfonamide byproducts (non-halogenated organic waste).
  • Reference Chemical Hygiene Plans for spill management and emergency procedures, as mandated for advanced laboratory courses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.